molecular formula C10H18N2O2 B13069077 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one

5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one

Cat. No.: B13069077
M. Wt: 198.26 g/mol
InChI Key: KRCUPJJDOLIWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which is of significant interest in antimicrobial research . As part of this class, its primary research value lies in its potential mechanism of action: the inhibition of bacterial protein synthesis . Oxazolidinones are known to achieve this by binding to the 50S subunit of the bacterial ribosome, specifically interfering with the formation of the initiation complex that involves N-formylmethionyl-tRNA . This unique mechanism distinguishes it from other antibacterial classes like macrolides or aminoglycosides, making it a valuable tool for studying multi-drug resistant Gram-positive pathogens . Researchers investigate such compounds for activity against challenging bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae . The structural features of this compound, including the cyclopentyl and aminoethyl substituents, may be explored for their influence on antibacterial potency, binding affinity to the ribosomal target, and pharmacological profile . Furthermore, the oxazolidinone scaffold is also utilized in chemistry as a chiral auxiliary in asymmetric synthesis, such as in aldol and Diels-Alder reactions, to control stereoselectivity . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

5-(2-aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H18N2O2/c11-6-5-9-7-12(10(13)14-9)8-3-1-2-4-8/h8-9H,1-7,11H2

InChI Key

KRCUPJJDOLIWPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(OC2=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2-aminoethanol in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Polar solvents like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxazolidinone Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features/Biological Activity References
5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one Cyclopentyl 2-Aminoethyl 200.28 High lipophilicity; potential H-bonding via aminoethyl
Tedizolid 3-Fluoro-4-(6-(2-methyl-tetrazolyl)phenyl) Hydroxymethyl 376.34 FDA-approved antibacterial; inhibits bacterial protein synthesis
(4S)-3-[(5R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Phenyl Hydroxypentanoyl 357.38 Chiral intermediate; fluorophenyl enhances target affinity
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl Bromomethyl 292.22 Halogenated precursor; bromine aids nucleophilic substitution
(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one - Aminomethyl 116.12 Shorter chain; reduced flexibility compared to aminoethyl

Biological Activity

5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopentyl group and an aminoethyl substituent, which are pivotal for its biological interactions. The oxazolidinone ring structure contributes significantly to its pharmacological properties. Its molecular formula is C_{12}H_{19}N_{3}O, with a molecular weight of 225.30 g/mol.

Research indicates that 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one exhibits promising antimicrobial and antifungal properties. The proposed mechanisms include:

  • Enzyme Inhibition : The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, modulating their activity.
  • Receptor Interaction : The aminoethyl group may interact with various biological molecules, influencing their functionality.

Antimicrobial Activity

The compound has been tested against a range of bacterial strains. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Comments
Methicillin-resistant Staphylococcus aureus (MRSA)12.5 - 25Comparable to standard antibiotics like nitrofurantoin
Escherichia coli50Moderate activity observed
Candida albicans20Effective in inhibiting fungal growth

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Ochal et al. (2019) evaluated various oxazolidinone derivatives, including 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one. The results indicated that this compound had an MIC comparable to linezolid against resistant strains of bacteria .
  • Fungal Inhibition :
    Another study focused on the antifungal properties of the compound against Candida species, showing that it could inhibit growth effectively at concentrations as low as 20 µg/mL.

Comparative Analysis with Similar Compounds

The unique structural features of 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one set it apart from other oxazolidinones. Below is a comparison table with related compounds:

Compound Name Structural Features Unique Biological Activity
5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-oneCyclopropyl groupDifferent reactivity profile
5-(Aminomethyl)-4-morpholinyl-1,3-oxazolidin-2-oneMorpholine ringPotentially different antimicrobial spectrum
5-(Aminomethyl)-2-furancarboxylic acidFurancarboxylic groupNotable for anti-inflammatory properties

Future Directions in Research

Further investigations are warranted to explore the full spectrum of biological activities exhibited by 5-(2-Aminoethyl)-3-cyclopentyl-1,3-oxazolidin-2-one. Key areas for future research include:

  • Mechanistic Studies : Elucidating the specific pathways through which the compound exerts its antimicrobial effects.
  • Derivatives Development : Synthesizing derivatives to enhance efficacy and reduce potential side effects.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in human populations.

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